

Application Notes and Protocols: Reactive Red 141 for Staining Biological Samples

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Compound of Interest

Compound Name: Reactive Red 141

Cat. No.: B1174832

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Disclaimer: The use of **Reactive Red 141** for staining biological samples in microscopy is not a widely documented or validated application in the scientific literature. **Reactive Red 141** is an industrial textile dye, and the following information is provided for research and informational purposes only. The protocols outlined below are hypothetical and based on the general principles of reactive dyes and histological staining. Researchers should exercise caution and perform extensive validation before adopting this compound for any experimental work.

Introduction to Reactive Red 141

Reactive Red 141, also known as Procion Red HE-7B, is a synthetic azo dye belonging to the reactive class of dyes.^{[1][2]} Its primary industrial application is in the dyeing of cellulosic fibers such as cotton, hemp, and viscose, to which it forms a covalent bond, ensuring high wash fastness.^[1] Reactive dyes achieve this by incorporating a reactive group that forms a chemical bond with the functional groups present on the substrate, such as hydroxyl groups in cellulose.^[3]

Theoretically, this reactive nature could be exploited for biological staining by forming covalent bonds with functional groups on biological macromolecules like proteins (e.g., amine or thiol groups). This could potentially lead to stable and permanent staining of cellular structures. However, the specificity, efficacy, and potential cytotoxicity of **Reactive Red 141** as a biological stain have not been established. While some other reactive textile dyes, such as Reactive Red MX-5B, have been noted for use in biological research for staining specific cellular structures, similar applications for **Reactive Red 141** are not documented.^[4]

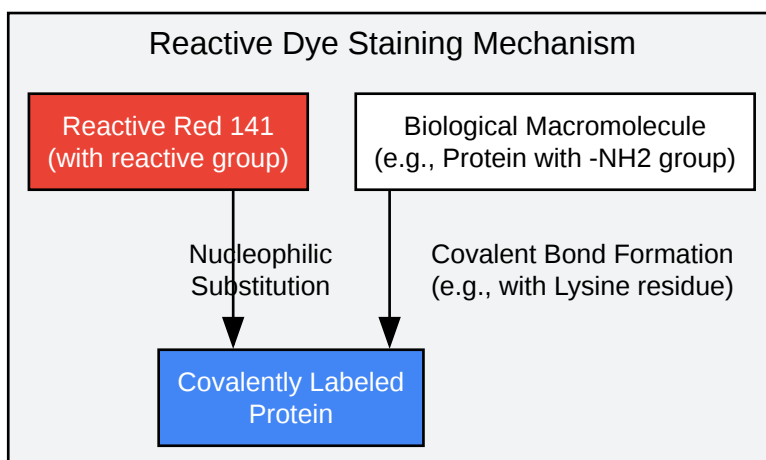
Physicochemical and Quantitative Data

The known properties of **Reactive Red 141** are summarized below. This data is primarily derived from its application in the textile and chemical industries.

Property	Value	Reference
Chemical Name	C.I. Reactive Red 141; Procion Red H-E7B	[1]
CAS Number	61931-52-0	[1]
Molecular Formula	$C_{52}H_{26}Cl_2N_{14}Na_8O_{26}S_8$	[2]
Molecular Weight	1774.19 g/mol	[2]
Class	Double Azo Dye	[5]
Appearance	Red Powder	[5]
Max. Absorbance (λ_{max})	543-544 nm	[2][6]
Solubility	Soluble in water; >150 g/L at 50°C	[1]

Theoretical Mechanism of Staining

Reactive dyes contain a reactive group (e.g., a triazine ring) that can undergo a nucleophilic substitution reaction with nucleophiles found in biological molecules. In a biological sample, primary amines (-NH₂) on lysine residues or thiol groups (-SH) on cysteine residues of proteins are potential targets. The reaction would form a stable, covalent amide or thioether bond, permanently linking the dye's chromophore to the protein.



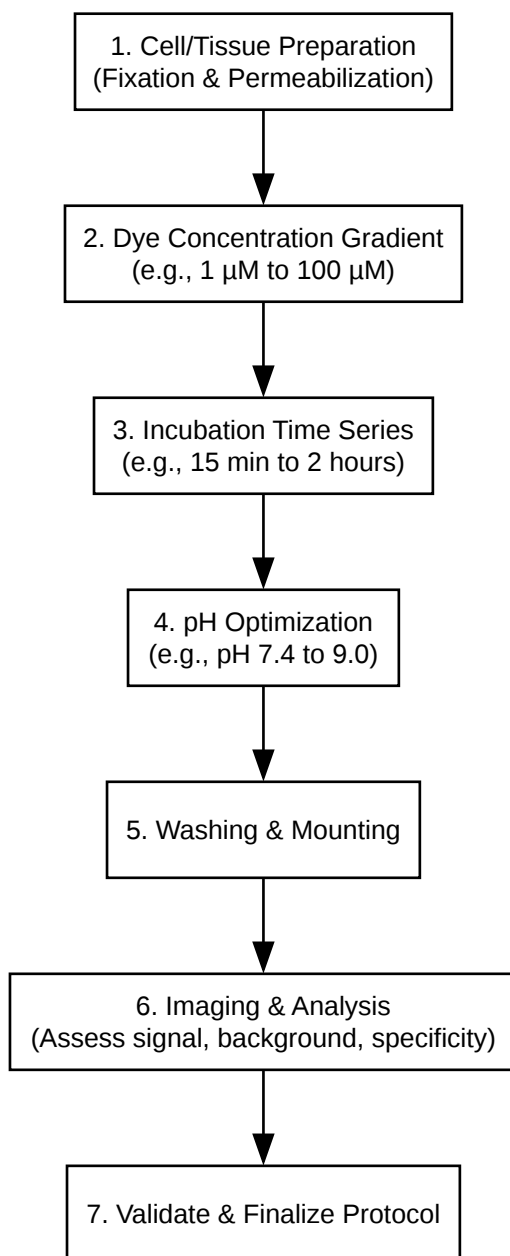
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Caption: Theoretical covalent bonding of **Reactive Red 141** to a protein.

Hypothetical Experimental Protocols

The following protocols are generalized and should be considered a starting point for developing a staining method with an unvalidated reactive dye. Extensive optimization and validation are required.

A logical workflow is necessary to determine the feasibility and optimal conditions for using a novel dye in microscopy.



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Caption: Workflow for developing a new biological staining protocol.

This hypothetical protocol is for staining adherent cells grown on coverslips.

Materials:

- **Reactive Red 141** (high purity)

- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixative solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.1% Triton X-100 in PBS
- Alkaline buffer (optional, for reaction): 0.1 M Sodium Bicarbonate buffer, pH 8.5
- Mounting medium
- Microscope slides and coverslips

Procedure:

- Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
- Washing: Gently wash the cells three times with PBS to remove culture medium.
- Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. This step cross-links proteins and preserves cell morphology.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This allows the dye to access intracellular structures.
- Washing: Wash the cells three times with PBS.
- Staining:
 - Prepare a stock solution of **Reactive Red 141** (e.g., 10 mM in water).
 - Dilute the stock solution to a working concentration (start with a range, e.g., 10 μ M, 50 μ M, 100 μ M) in an appropriate buffer. Since reactive dyes often react better under slightly alkaline conditions, consider using a pH 8.5 buffer.

- Incubate the coverslips with the staining solution for 30-60 minutes at room temperature, protected from light.
- Washing: Wash the cells extensively with PBS to remove unbound dye. Perform at least three washes of 10 minutes each.
- Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
- Imaging: Visualize the sample using a bright-field or fluorescence microscope. Based on its absorbance maximum of ~544 nm, excitation with a green laser (e.g., 561 nm) and detection of emission in the red spectrum could be attempted, though its fluorescent properties are not documented.

This hypothetical protocol is for staining 5 µm thick tissue sections.

Materials:

- Deparaffinization solutions (Xylene or equivalent)
- Rehydration solutions (graded ethanol series: 100%, 95%, 70%)
- Distilled water
- **Reactive Red 141** staining solution (as prepared above)
- Dehydration solutions (graded ethanol series)
- Clearing agent (Xylene or equivalent)
- Permanent mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5 minutes each).
 - Transfer to 100% ethanol (2 changes, 3 minutes each).

- Transfer to 95% ethanol (2 minutes).
- Transfer to 70% ethanol (2 minutes).
- Rinse in distilled water.
- Staining:
 - Incubate slides in the prepared **Reactive Red 141** working solution (e.g., 50 μ M in pH 8.5 buffer) for 30-60 minutes.
- Washing: Rinse slides thoroughly in running tap water until the water runs clear, followed by a final rinse in distilled water.
- Dehydration:
 - Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
- Clearing and Mounting:
 - Clear the sections in xylene.
 - Mount with a permanent mounting medium.
- Imaging: Observe under a bright-field microscope.

Considerations and Alternatives

- Specificity: As an uncharacterized biological stain, **Reactive Red 141** is likely to be non-specific, potentially binding to various proteins and other molecules throughout the cell and extracellular matrix.
- Toxicity: The toxicity of **Reactive Red 141** to mammalian cells is not well-documented. Studies have shown it can be toxic to aquatic organisms and potentially genotoxic.[2] Extreme caution should be used when handling the compound.
- Fluorescence: The fluorescence quantum yield of **Reactive Red 141** is unknown. While it absorbs light in the green-yellow range, it may not be an efficient fluorophore for microscopy.

- Validated Alternatives: For reliable and reproducible red staining in microscopy, researchers are strongly advised to use established biological stains.

Common Red/Pink Histological Stains:

- Eosin Y: A counterstain to hematoxylin in H&E staining, it stains the cytoplasm and extracellular matrix pink/red.[7][8]
- Safranin: Used as a counterstain in Gram staining (staining Gram-negative bacteria red) and for staining nuclei and collagen red.
- Congo Red: Used to identify amyloid deposits, which appear red under bright-field and apple-green under polarized light.[9]
- Texas Red™ and Rhodamine: Amine-reactive fluorescent dyes commonly used to label proteins and antibodies for fluorescence microscopy.[10]

In conclusion, while the reactive nature of **Reactive Red 141** presents a theoretical basis for its use as a biological stain, the lack of any supporting scientific literature means its application in microscopy remains purely speculative. The protocols provided are intended as a conceptual guide for research into novel staining agents and not for established experimental use.

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- To cite this document: BenchChem. [Application Notes and Protocols: Reactive Red 141 for Staining Biological Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174832#reactive-red-141-for-staining-biological-samples-in-microscopy]

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